molecular formula C9H6F3NO4 B1391544 Methyl 4-nitro-2-(trifluoromethyl)benzoate CAS No. 900254-47-9

Methyl 4-nitro-2-(trifluoromethyl)benzoate

Cat. No.: B1391544
CAS No.: 900254-47-9
M. Wt: 249.14 g/mol
InChI Key: VMDFHCYVCFQUFV-UHFFFAOYSA-N
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Description

Methyl 4-nitro-2-(trifluoromethyl)benzoate is a substituted benzoate ester featuring a nitro group at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2) relative to the ester functional group. This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which influence reactivity in aromatic substitution reactions and catalytic processes. It serves as a precursor for pharmaceuticals, agrochemicals, and advanced materials, leveraging the stability imparted by the trifluoromethyl group and the nitro group’s directing effects in further functionalization .

Properties

IUPAC Name

methyl 4-nitro-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(13(15)16)4-7(6)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDFHCYVCFQUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200604
Record name Benzoic acid, 4-nitro-2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900254-47-9
Record name Benzoic acid, 4-nitro-2-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900254-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-nitro-2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-nitro-2-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance the efficacy of drug candidates targeting various diseases, particularly metabolic disorders and cancer.

Key Findings :

  • Anti-inflammatory Properties : The compound has been studied for its potential anti-inflammatory effects, which may be attributed to the nitro group facilitating interactions with inflammatory pathways.
  • Anticancer Activity : Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines, suggesting potential therapeutic applications in oncology.

Agrochemical Applications

In agricultural chemistry, this compound is utilized as a pesticide. Its trifluoromethyl group enhances its biological activity, making it effective in pest control.

Research Insights :

  • The compound's effectiveness as a pesticide has been linked to its ability to disrupt metabolic processes in target organisms, leading to increased mortality rates among pests .

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal examined the anticancer properties of this compound. In vitro experiments demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines. The introduction of the trifluoromethyl group was found to enhance this effect compared to non-fluorinated analogs .

Case Study 2: Pesticidal Efficacy

Research conducted on agricultural applications revealed that this compound exhibited potent pesticidal activity against common agricultural pests. The study highlighted its ability to disrupt key metabolic pathways in target species, resulting in effective pest control measures .

Comparison with Similar Compounds

The structural and functional similarities of Methyl 4-nitro-2-(trifluoromethyl)benzoate to other benzoate derivatives are critical for understanding its unique properties. Below is a detailed comparison:

Structural Analogs with Nitro and Trifluoromethyl Groups
Compound Name CAS No. Substituent Positions Key Differences Similarity Score
This compound N/A -NO₂ (C4), -CF₃ (C2), ester (C1) Reference compound -
Methyl 3-nitro-5-(trifluoromethyl)benzoate 22227-63-0 -NO₂ (C3), -CF₃ (C5), ester (C1) Altered nitro and CF₃ positions 0.93
4-Nitro-2-(trifluoromethyl)benzoic acid 320-37-6 -NO₂ (C4), -CF₃ (C2), -COOH (C1) Carboxylic acid instead of ester 0.94
Methyl 2-amino-4-(trifluoromethyl)benzoate 61500-87-6 -NH₂ (C2), -CF₃ (C4), ester (C1) Amino group replaces nitro 1.00

Key Observations :

  • Positional Isomerism : The nitro group’s position (C3 vs. C4) significantly alters electronic properties and reactivity. For example, Methyl 3-nitro-5-(trifluoromethyl)benzoate may exhibit distinct regioselectivity in further reactions due to steric and electronic effects .
  • Functional Group Variation : The carboxylic acid derivative (CAS 320-37-6) lacks the methyl ester, increasing polarity and acidity, which impacts solubility and biological activity .
  • Amino vs. Nitro Groups: Replacing the nitro group with an amino group (CAS 61500-87-6) transforms the compound from an electron-deficient to an electron-rich aromatic system, enabling different reaction pathways such as diazotization or nucleophilic substitutions .
Analogs with Halogen Substituents
Compound Name CAS No. Substituents Key Differences
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate 2007915-72-0 -Br (C5), -F (C2), -CF₃ (C4) Halogen addition increases molecular weight and steric bulk
Methyl 4-(difluoromethyl)-2-fluorobenzoate 1270981-54-8 -CHF₂ (C4), -F (C2) Reduced fluorination compared to CF₃; alters lipophilicity

Key Observations :

  • Halogen Effects : Bromine and fluorine substituents enhance electrophilicity and resistance to metabolic degradation, making these analogs valuable in medicinal chemistry. However, they may reduce solubility compared to the nitro-CF₃ parent compound .

Biological Activity

Methyl 4-nitro-2-(trifluoromethyl)benzoate is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse scientific sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 885518-20-7
  • Molecular Formula : C10H8F3N1O4
  • Molecular Weight : 273.17 g/mol

The compound features a methoxy group, a nitro group, and a trifluoromethyl group, which significantly influence its biological activity. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. The presence of the trifluoromethyl group is known to enhance the interaction with enzymes, potentially leading to altered metabolic processes.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis. For instance, studies indicate that this compound may exhibit activity against various Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxicity in cancer cells, suggesting potential therapeutic applications in oncology.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description
AntimicrobialExhibits activity against various bacterial strains, including multidrug-resistant strains .
AnticancerInduces apoptosis in cancer cells through reactive oxygen species generation.
Enzyme InhibitionInhibits specific metabolic enzymes, impacting cellular processes.

Case Studies and Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) demonstrating significant antibacterial potency .
  • Another investigation indicated that the compound's nitro group could be reduced to form reactive intermediates that interact with cellular components, enhancing its potential as an anticancer agent.

Q & A

Basic Research Question

  • Storage : Store in amber glass vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the ester group .
  • Safety protocols : Use PPE (nitrile gloves, lab coat) and conduct reactions in fume hoods due to potential nitro group toxicity. Waste must be segregated and treated by certified facilities .
HazardMitigation Strategy
Skin contactImmediate washing with 5% NaHCO₃ solution
Inhalation riskUse NIOSH-approved respirators

What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Advanced Research Question
Discrepancies arise from solvent effects, impurities, or dynamic processes. Methodological approaches include:

  • Multi-solvent NMR : Compare spectra in CDCl₃ vs. DMSO-d6 to identify solvent-induced shifts, particularly for nitro and trifluoromethyl groups .
  • Variable Temperature (VT) NMR : Resolve broadening caused by rotational barriers around the ester moiety (e.g., –COOCH₃) .
  • X-ray crystallography validation : Use SHELXL refinement to confirm molecular geometry and substituent positions, resolving ambiguities in peak assignments .

Example conflict : A ¹H NMR singlet at δ 3.9 ppm (COOCH₃) may split in impure samples; recrystallization from ethanol/water (1:1) enhances purity .

How do the electron-withdrawing nitro and trifluoromethyl groups influence reactivity in nucleophilic substitution?

Advanced Research Question
The meta-directing nitro and trifluoromethyl groups deactivate the benzene ring, directing electrophiles to the 5-position. Computational studies (e.g., DFT/B3LYP/6-311+G(d)) show:

  • Electrostatic potential maps : Highlight electron-deficient regions at the 5-position, favoring SNAr reactions .
  • Kinetic studies : Reaction with amines proceeds 10× faster at the 5-position vs. unsubstituted benzoates .
SubstituentHammett σ ValueReactivity Impact
–NO₂+0.78Strong deactivation
–CF₃+0.54Moderate deactivation

Which DFT methods are suitable for modeling this compound’s electronic properties?

Advanced Research Question

  • Basis sets : Use 6-311+G(d) for accurate treatment of fluorine and nitro groups .
  • Functional selection : B3LYP or M06-2X capture dispersion effects in π-stacking interactions observed in crystallography .

Validation : Compare computed vs. experimental IR spectra (e.g., C=O stretch at 1720 cm⁻¹) to refine computational models .

How can X-ray crystallography resolve challenges in structural determination?

Advanced Research Question

  • Data collection : High-resolution (<1.0 Å) data minimizes errors from heavy atoms (F, Cl). Use SHELXD for phase solution and SHELXL for refinement .
  • Disorder modeling : Trifluoromethyl groups often exhibit rotational disorder; apply PART and AFIX commands in SHELXL to model split positions .
Refinement MetricTarget Value
R-factor<5%
C–C bond length s.u.<0.005 Å

What side reactions occur during esterification, and how are they minimized?

Basic Research Question

  • Nitration competition : Trace HNO₃ in nitro precursors may over-nitrate; pre-purify the benzoic acid via recrystallization .
  • Ester hydrolysis : Control humidity (<30% RH) during synthesis to avoid water-mediated cleavage .
By-ProductMitigation Strategy
4-Nitro-2-(trifluoromethyl)benzoic acidUse excess methanol (1:15 molar ratio)
Dimethyl sulfoneNeutralize H₂SO₄ with NaHCO₃ promptly

How is the compound’s stability assessed under varying pH and temperature?

Advanced Research Question

  • Accelerated degradation studies : Expose to pH 1–13 buffers at 40°C for 48 hours. Monitor via HPLC (C18 column, 70:30 MeOH/H₂O):
    • Stable range : pH 4–7; degradation >10% at pH <2 or >10 .
  • Thermogravimetric analysis (TGA) : Decomposition onset at 180°C, indicating thermal stability up to 150°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-nitro-2-(trifluoromethyl)benzoate
Reactant of Route 2
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Methyl 4-nitro-2-(trifluoromethyl)benzoate

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